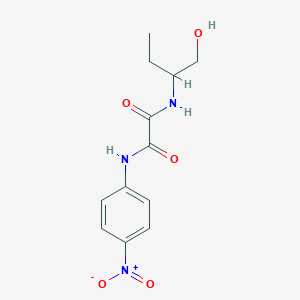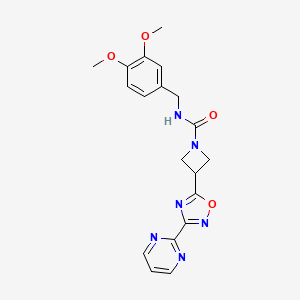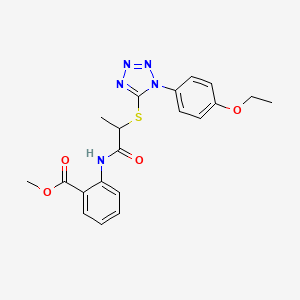
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide, commonly referred to as HNOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HNOB is a nitrophenyl oxalamide derivative, and its synthesis method involves the reaction of 4-nitroaniline with oxalyl chloride, followed by the addition of 1-amino-2-propanol.
Wirkmechanismus
HNOB is a substrate for proteases, and its mechanism of action involves the cleavage of the amide bond by proteases. Upon cleavage, HNOB produces a fluorescent product that can be detected using fluorescence spectroscopy. The mechanism of action of HNOB has been extensively studied, and its use as a substrate for protease activity detection has been validated.
Biochemical and Physiological Effects
HNOB has been shown to have biochemical and physiological effects in cells. It has been shown to be non-toxic to cells at low concentrations and has been used to study protease activity in cells. Additionally, HNOB has been used to study protein-protein interactions in cells.
Vorteile Und Einschränkungen Für Laborexperimente
HNOB has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe for the detection of protease activity in cells. Additionally, HNOB is non-toxic to cells at low concentrations, making it a safe option for use in cell-based assays. However, HNOB has certain limitations, such as its limited solubility in aqueous solutions, which can affect its effectiveness in certain assays.
Zukünftige Richtungen
There are several future directions for the use of HNOB in scientific research. One potential application is the development of HNOB-based assays for the detection of protease activity in vivo. Additionally, HNOB could be used as a tool for the study of protein-protein interactions in vivo. Further research is also needed to optimize the synthesis method of HNOB to improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis of HNOB involves the reaction of 4-nitroaniline with oxalyl chloride, followed by the addition of 1-amino-2-propanol. The reaction leads to the formation of HNOB as a white crystalline solid with a melting point of 152-154°C.
Wissenschaftliche Forschungsanwendungen
HNOB has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of protease activity in cells. HNOB has also been used as a substrate for the determination of protease activity in biological samples. Additionally, HNOB has been used as a tool for the study of protein-protein interactions.
Eigenschaften
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-2-8(7-16)13-11(17)12(18)14-9-3-5-10(6-4-9)15(19)20/h3-6,8,16H,2,7H2,1H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBBOOPCPJYTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2829004.png)


![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)
![Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2829009.png)




![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829024.png)
